molecular formula C18H18N2O4 B5400268 benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate

benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate

Cat. No. B5400268
M. Wt: 326.3 g/mol
InChI Key: NLBHESDIKRLIHA-UHFFFAOYSA-N
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Description

Benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have potential applications in the field of drug discovery, particularly for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. It has been shown to inhibit the activity of NF-κB, COX-2, and iNOS, which are involved in the inflammatory response. It also inhibits the activity of various kinases and signaling pathways that are involved in cancer and neurodegeneration.
Biochemical and Physiological Effects:
Benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and protect neurons from oxidative stress and neurotoxicity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have low toxicity and high bioavailability, which makes it an attractive candidate for further development. One of the limitations of benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate is its limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate and to identify its molecular targets.

Synthesis Methods

The synthesis of benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate involves a multi-step process that includes the reaction of 3,5,6-trimethylisoxazole with pyridine-3-carboxylic acid followed by the reaction of the resulting compound with benzyl bromide. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

benzyl 2-[(4,5,6-trimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-12(2)16-17(19-13(11)3)24-20-18(16)23-10-15(21)22-9-14-7-5-4-6-8-14/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBHESDIKRLIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)ON=C2OCC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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